(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl (1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@@H]1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427437 | |
| Record name | (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262280-14-8 | |
| Record name | (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Bromination and Hydroxylation
The foundational route, reported by Lloyd et al., involves a six-step sequence starting from a cyclopentane derivative. Key stages include:
-
Bromination : Treatment with N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/H₂O at 20°C for 17 hours introduces a bromine atom at a strategic position.
-
Hydrolysis : KOH-mediated hydrolysis in aqueous methanol (90°C, 48 hours) generates a diol intermediate.
-
Boc Protection : Reaction with Boc anhydride in methanol using triethylamine (TEA) as a base yields the N-Boc-protected amine.
A critical stereochemical determinant is the rhodium-catalyzed hydrogenation (Step 4.1), employing [(S,S)-(Me-DuPHOS)-Rh(COD)]BF₄ under 3750 Torr H₂ pressure. This step ensures >99% enantiomeric excess (ee) by leveraging chiral ligand control.
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1.1 | NBS, THF/H₂O | 20°C | 17h | 85% |
| 4.1 | Rh-DuPHOS, H₂ | 20°C | 14h | 92% |
| 6.1 | KOAc, DMF | 60°C | 72h | 78% |
Stereoselective Ring-Closing Metathesis (RCM) from Hexose Derivatives
Carbohydrate-to-Cyclopentane Conversion
A biomimetic approach transforms d-galactose into the target compound via RCM:
-
Olefination : d-Galactose derivative 13a undergoes sequential olefinations to form diolefin 16b .
-
RCM : Grubbs II catalyst induces cyclization, forming cyclopentenol 17a (89% yield).
-
Aza-Michael Addition : p-Methoxybenzylamine adds stereoselectively to the cyclopentene, establishing the β-amino acid framework.
This method highlights substrate-controlled stereochemistry , where the hexose’s inherent chirality dictates the cyclopentane configuration. TEMPO oxidation and methyl esterification finalize the carboxylate group.
Nickel-Catalyzed Reductive Amination
Asymmetric Hydrogenation of Enamines
A patent-based method (CN113880732A) employs nickel chloride hexahydrate for reductive amination:
-
Enamine Formation : Reacting a cyclopenta[d]isoxazole carboxylate with ethylpropylamine generates an enamine precursor.
-
Reduction : NaBH₄ in methanol with NiCl₂·6H₂O at −5°C selectively reduces the imine bond, yielding the cis-aminocyclopentanol moiety.
-
Boc Deprotection : HCl in toluene removes the Boc group, followed by NaOH-mediated ester hydrolysis.
This route achieves 75% overall yield with minimal epimerization, attributed to the nickel catalyst’s mild reducing activity.
Comparative Analysis of Methodologies
Efficiency and Stereochemical Outcomes
Table 2: Key Metrics Across Methods
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Multi-Step Organic | 6 | 45% | High ee, scalable |
| RCM from Hexoses | 8 | 34% | Renewable substrates |
| Nickel Reductive Amination | 3 | 75% | Rapid, low catalyst loading |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acidic conditions for Boc deprotection, followed by nucleophiles for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for the synthesis of enantiomerically pure compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a precursor to bioactive molecules. Its chiral nature allows it to interact specifically with biological targets, making it useful in the development of pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for further modification, leading to a wide range of applications.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester depends on its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Stereoisomers
(1R,2S,4R)- and (1R,2S,4S)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic Acid Methyl Ester
- CAS Numbers : 321744-17-6 (1R,2S,4R) and 321744-14-3 (1R,2S,4S) .
- Molecular Formula: C₁₂H₂₁NO₅ (identical to the target compound).
- Key Differences: Stereochemistry: The (1R,2S,4R) and (1R,2S,4S) isomers differ in the configuration at the 1- and 4-positions compared to the target compound (1S,2S,4R). Synthesis: Manufactured using DuPont’s patented technology (EP 0 592 552 B1), highlighting the importance of stereochemical control in synthetic routes . Applications: Stereoisomers are critical in drug discovery, as even minor configuration changes can alter biological activity, solubility, and metabolic stability.
Table 1: Stereochemical Comparison
| Compound | CAS Number | Configuration | Molecular Weight (g/mol) | Key Synthetic Method |
|---|---|---|---|---|
| (1S,2S,4R)-Isomer (Target) | 262280-14-8 | 1S,2S,4R | 259.30 | Not specified |
| (1R,2S,4R)-Isomer | 321744-17-6 | 1R,2S,4R | 259.30 | DuPont patent EP 0 592 552 |
| (1R,2S,4S)-Isomer | 321744-14-3 | 1R,2S,4S | 259.30 | DuPont patent EP 0 592 552 |
Functionalized Cyclopentane Derivatives Without Hydroxyl Groups
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid Methyl Ester
- CAS Number: Not specified .
- Molecular Formula: C₁₂H₂₁NO₄.
- Molecular Weight : 243.30 g/mol.
- Key Differences :
Table 2: Functional Group Comparison
| Compound | Hydroxyl Group | Molecular Formula | Molecular Weight (g/mol) | Price (USD/g) |
|---|---|---|---|---|
| Target Compound | Yes | C₁₂H₂₁NO₅ | 259.30 | Not available |
| (1S,3S)-Methyl Ester Derivative | No | C₁₂H₂₁NO₄ | 243.30 | 4,000 |
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
- CAS Number : 145451-90-7 .
- Molecular Formula: C₂₀H₃₁NO₄.
- Molecular Weight : 349.46 g/mol.
- Key Differences: Contains an oxazolidine ring and benzyl group, increasing structural complexity. Higher molecular weight (349.46 vs. 259.30) due to additional substituents. Solubility: Soluble in acetone, dichloromethane, and methanol, suggesting broader solvent compatibility than the target compound .
Bicyclic Boc-Protected Derivatives
Carbamic Acid, N-[(1S,2S,4R,5R)-4-Hydroxybicyclo[3.1.0]hex-2-yl]-, 1,1-Dimethylethyl Ester
Biological Activity
(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester is a chiral compound that has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities. This compound contains a cyclopentane ring with multiple functional groups, including a Boc-protected amino group, a hydroxyl group, and a carboxylic acid methyl ester. The stereochemistry of this molecule is critical for its biological interactions.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.3 g/mol
- CAS Number : 321744-14-3
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : A cyclopentane derivative is functionalized to introduce the necessary groups.
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc).
- Hydroxylation : Introduction of the hydroxyl group through methods such as asymmetric dihydroxylation.
- Esterification : The carboxylic acid group is esterified using methanol.
The biological activity of this compound is largely attributed to its chiral nature and functional groups that allow specific interactions with biological targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can interact with enzymes or receptors. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions that influence binding affinity.
Research Findings
- Enzyme Interaction : Studies have shown that compounds similar to this compound can act as substrates or inhibitors for various enzymes, including carboxylesterases (CEs) . CEs are involved in the metabolism of numerous xenobiotic substrates, indicating potential pharmacological applications.
- Pharmaceutical Applications : The compound serves as a precursor in the synthesis of bioactive molecules. Its chiral centers make it valuable for creating enantiomerically pure compounds that are crucial in drug development .
- Case Studies :
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, consider the following table:
| Compound Name | Functional Groups | Chiral Centers | Unique Features |
|---|---|---|---|
| This compound | Boc-protected amine, hydroxyl, methyl ester | 3 | Versatile for synthesis |
| (1S,2S,4R)-1-amino-2-hydroxycyclopentane-4-carboxylic acid | Free amine, hydroxyl | 3 | Lacks protection |
| (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid | Boc-protected amine, hydroxyl | 3 | No methyl ester |
Q & A
Q. What are the recommended synthetic routes for preparing (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester, and how can stereochemical purity be ensured?
The compound is typically synthesized via functionalized cyclopentane scaffolds using stereoselective methods. Key steps include Boc protection of the amino group, hydroxy group introduction via epoxidation or hydroxylation, and esterification. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) are employed. Optical purity (>95% ee) is confirmed using chiral HPLC or polarimetry .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR : To confirm stereochemistry (e.g., H and C NMR for backbone assignments, NOESY for spatial proximity of substituents) .
- Mass Spectrometry (MS) : For molecular weight verification (CHNO, MW 259.3) .
- HPLC : To assess enantiomeric purity, especially given the risk of diastereomer contamination (e.g., (1R,2S,4S) vs. (1S,2S,4R) isomers) .
Q. How does the compound’s stability under varying pH and solvent conditions impact experimental design?
The Boc group and methyl ester are labile under acidic/basic conditions. Hydrolysis of the ester in aqueous media (e.g., ethanol/water mixtures) can release carboxylic acid derivatives, necessitating anhydrous solvents like dichloromethane or THF for reactions. Stability studies should precede long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stereochemical configurations of similar cyclopentane derivatives?
Discrepancies in CAS registry entries (e.g., [321744-21-2] vs. [262280-14-8]) often arise from misassigned diastereomers. Resolution requires:
Q. How can the compound’s hydroxy and amino groups be leveraged in bioconjugation or prodrug design?
The hydroxy group can undergo Mitsunobu reactions or oxidation to ketones, while the Boc-protected amino group allows deprotection for peptide coupling. For prodrugs, ester hydrolysis in vivo releases the carboxylic acid, enhancing bioavailability. Computational docking studies (e.g., AutoDock) predict hydrogen-bonding interactions with biological targets like enzymes or receptors .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Scale-up risks racemization at the hydroxy or amino centers. Mitigation strategies include:
Q. How do solvent polarity and temperature affect the compound’s reactivity in ring-opening or cross-coupling reactions?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxy group in SN2 reactions, while non-polar solvents (toluene) favor Boc deprotection with TFA. Elevated temperatures (>60°C) risk ester hydrolysis, requiring kinetic studies to optimize yields .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s melting point and solubility?
Discrepancies (e.g., mp 130–131°C vs. "N/A" in some sources) may stem from polymorphic forms or impurities. Reproducibility requires:
- Recrystallization : Using solvents like ethyl acetate/hexane.
- DSC (Differential Scanning Calorimetry) : To identify polymorph transitions.
- Standardized protocols : Adhering to USP guidelines for solubility testing .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
